molecular formula C10H10ClNO B8741442 1-Acetyl-5-chloroindoline

1-Acetyl-5-chloroindoline

Cat. No.: B8741442
M. Wt: 195.64 g/mol
InChI Key: KNBHLYGLPSDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-chloroindoline is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

1-(5-chloro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3

InChI Key

KNBHLYGLPSDIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1428 g (12 moles) of indoline and 3000 ml of chloroform were admixed with stirring with 1350 g (132 moles) of acetic acid anhydride with cooling to keep the temperature at 20° to 30° C. and the mixture was stirred for one hour. Then, 600 ml of water were added thereto followed by addition in portions over 71/2 hours to the mixture of 702 g (6.6 moles) of sodium carbonate with vigorous stirring and external cooling during which carbon dioxide evolved. Within 7.5 hours 937 g (13.2 moles) of chlorine were added to the mixture held at no more than 30° C. and the mixture was stirred for 30 minutes. 3000 g of water were added to the mixture which was stirred for 15 minutes after which the organic phase was separated and evaporated to dryness under reduced pressure at 130° C. At 70° to 75° C. 2400 ml of isopropanol were added to the residue and the mixture was stirred with heating until total dissolution occured and the mixture was cooled to room temperature and was stirred at 20° to 25° C. for one hour. The mixture was vacuum filtered to obtain 5-chloro-1-acetyl-indoline melting at 115° to 116° C. which was washed with 1500 ml of isopropanol.
Quantity
1428 g
Type
reactant
Reaction Step One
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1350 g
Type
reactant
Reaction Step Two
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702 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
937 g
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reactant
Reaction Step Five
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Quantity
3000 g
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solvent
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Name
Quantity
600 mL
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solvent
Reaction Step Seven
Quantity
3000 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

74.5 g (1.05 moles) of chlorine were added with stirring at 20° to 30° C. to a mixture of 161 g (1 mole) of 1-acetyl-indoline in 1,050 ml of glacial acetic acid and the mixture was stirred for 15 minutes after which 8500 ml of water were added thereto with stirring. The mixture was stirred for 30 minutes and sodium bisulfite was added to destroy excess chlorine and was then vacuum filtered. The recovered product was dissolved in 250 ml of hot isopropanol and the mixture was cooled with stirring and then vacuum filtered. The product was rinsed with 250 ml of isopropanol to obtain 5-chloro-1-acetyl-indoline which was saponified as in Example 1 to obtain 70 g (45% yield) of 5-chloro-indoline.
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
161 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
8500 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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